molecular formula C23H21N3O7 B12288173 4-Methylumbelliferyl2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

4-Methylumbelliferyl2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

Cat. No.: B12288173
M. Wt: 451.4 g/mol
InChI Key: MYWUUBHOPGUEKN-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves its interaction with beta D-galactosidase. When the enzyme cleaves the glycosidic bond, it releases 4-Methylumbelliferone, which fluoresces under UV light . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in biochemical assays .

Comparison with Similar Compounds

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside is unique due to its azido group, which allows for specific chemical modifications. Similar compounds include:

These comparisons highlight the unique features of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside, particularly its versatility in chemical modifications and applications .

Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4 g/mol

IUPAC Name

7-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3

InChI Key

MYWUUBHOPGUEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-]

Origin of Product

United States

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